
Cyclopenta-1,3-dien-1-ylthallium
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Overview
Description
Cyclopenta-1,3-dien-1-ylthallium is a useful research compound. Its molecular formula is C5H5Tl and its molecular weight is 269.48 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing cyclopenta-1,3-dien-1-ylthallium, and what experimental conditions are critical for reproducibility?
this compound is typically synthesized by reacting thallium(I) salts (e.g., TlCl) with cyclopentadienide anions under strictly inert conditions (e.g., nitrogen or argon atmosphere) to prevent oxidation or hydrolysis . Key steps include:
- Purification of cyclopentadiene via distillation before deprotonation.
- Use of dry solvents (e.g., THF or diethyl ether) to avoid side reactions.
- Slow addition of the thallium salt to the cyclopentadienide solution to control exothermicity. Characterization of the product requires NMR spectroscopy (e.g., 1H and 205Tl NMR) and elemental analysis to confirm stoichiometry .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- 1H NMR : The aromatic protons of the cyclopentadienyl ring typically resonate as a singlet between δ 5.5–6.0 ppm. Splitting or broadening may indicate impurities or incomplete ligand coordination .
- 205Tl NMR : Thallium’s nuclear spin (I=1/2) provides a sharp peak; chemical shifts are sensitive to coordination geometry and solvent effects .
- X-ray crystallography : Essential for confirming molecular structure, especially bond lengths and angles between Tl and the cyclopentadienyl ring .
Q. How does the solubility of this compound influence its reactivity in organic synthesis?
The compound is sparingly soluble in polar solvents (e.g., water) but dissolves readily in aromatic hydrocarbons (e.g., benzene) and ethers. Solubility can be enhanced by coordinating solvents like THF, which stabilize the thallium center. This property necessitates reaction designs that prioritize anhydrous, non-polar media to prevent ligand displacement or decomposition .
Q. What safety protocols are mandatory when handling this compound in the laboratory?
- Storage : Under inert gas (argon/nitrogen) at temperatures below 4°C to prevent thermal degradation .
- Personal protective equipment (PPE) : Gloves, lab coats, and respiratory protection in poorly ventilated areas.
- Emergency procedures : Immediate rinsing with water for eye/skin contact and prompt medical attention for ingestion due to thallium’s high toxicity .
Q. How can researchers verify the purity of this compound, and what impurities are commonly observed?
- TLC and GC-MS : To detect organic impurities (e.g., unreacted cyclopentadiene or solvent residues).
- ICP-OES : Quantifies residual thallium salts (e.g., TlCl). Common impurities include Tl2O (from hydrolysis) and dimerized cyclopentadiene byproducts, which can be minimized by rigorous solvent drying and inert-atmosphere techniques .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the aromaticity and bonding in this compound?
Density Functional Theory (DFT) calculations can model the electron density distribution in the cyclopentadienyl ring and Tl–C bonding. Key steps:
- Optimize geometry using B3LYP/def2-TZVP basis sets.
- Analyze Natural Bond Orbital (NBO) charges to assess electron donation from the ring to Tl.
- Compare HOMO-LUMO gaps with experimental UV-Vis data to validate aromaticity .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound derivatives?
Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from dynamic effects (e.g., ring puckering in solution) or crystallographic disorder. Solutions include:
- Variable-temperature NMR to probe conformational flexibility.
- High-resolution X-ray studies with low-temperature data collection.
- Cross-validation using EXAFS for Tl coordination geometry .
Q. How does the electronic structure of this compound influence its reactivity in transition-metal catalysis?
The electron-rich cyclopentadienyl ligand can act as a π-donor, stabilizing low-oxidation-state metal centers. Experimental approaches:
- Synthesize Tl–Cp complexes with metals (e.g., Fe, Co) and compare catalytic activity in Diels-Alder reactions.
- Use cyclic voltammetry to measure redox potentials and correlate with catalytic turnover rates .
Q. What mechanistic insights can be gained from kinetic studies of this compound decomposition?
- Thermogravimetric Analysis (TGA) : Identifies decomposition temperatures and pathways.
- Arrhenius plots : Determine activation energies for Tl–C bond cleavage.
- Mass spectrometry : Traces gaseous byproducts (e.g., cyclopentadiene) to infer reaction mechanisms .
Q. How can isotopic labeling (e.g., 13C or 2H) clarify the role of this compound in proton-transfer reactions?
Properties
Molecular Formula |
C5H5Tl |
---|---|
Molecular Weight |
269.48 g/mol |
IUPAC Name |
cyclopenta-1,3-dien-1-ylthallium |
InChI |
InChI=1S/C5H5.Tl/c1-2-4-5-3-1;/h1-3H,4H2; |
InChI Key |
BJAJOYQGRSEFPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1[Tl] |
Origin of Product |
United States |
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